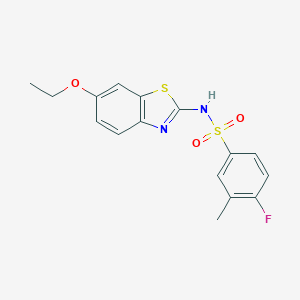![molecular formula C16H15NO3S2 B280941 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one acts as a selective agonist of α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to enhance the activity of α7 nAChRs by binding to the receptor and inducing a conformational change that increases the receptor's sensitivity to acetylcholine.
Biochemical and Physiological Effects:
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of inflammation, and the enhancement of cognitive function. It has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is its high selectivity for α7 nAChRs, which allows for specific targeting of these receptors in lab experiments. However, its low solubility in water and low bioavailability in vivo can limit its use in certain experiments. Additionally, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of the compound and the duration of exposure.
Zukünftige Richtungen
There are several potential future directions for research on 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, including:
1. Development of more potent and selective α7 nAChR agonists for therapeutic applications.
2. Investigation of the mechanisms underlying the effects of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one on synaptic plasticity and cognitive function.
3. Exploration of the potential use of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders.
4. Development of novel delivery methods to increase the bioavailability of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in vivo.
5. Investigation of the potential use of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one as a tool for studying the role of α7 nAChRs in various physiological and pathological processes.
Conclusion:
In conclusion, 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective agonist of α7 nAChRs and has been shown to enhance synaptic plasticity, reduce inflammation, and improve cognitive function. While it has some limitations in terms of solubility and bioavailability, it remains a promising tool for research and development in this field.
Synthesemethoden
The synthesis of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves several steps, including the reaction of 2-naphthol with 2-chlorothiophene, followed by the reaction of the resulting compound with piperidine and sulfuryl chloride. The final step involves the reaction of the intermediate compound with potassium carbonate and 2-bromoacetophenone. The yield of the synthesis is typically around 30-40%.
Wissenschaftliche Forschungsanwendungen
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these disorders.
Eigenschaften
Molekularformel |
C16H15NO3S2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
9-piperidin-1-ylsulfonyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
InChI |
InChI=1S/C16H15NO3S2/c18-16-12-6-4-5-11-14(8-7-13(21-16)15(11)12)22(19,20)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
InChI-Schlüssel |
LQLUJRRQPSPYDB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)






